molecular formula C19H19ClN4O3 B2882700 7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899998-24-4

7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2882700
CAS RN: 899998-24-4
M. Wt: 386.84
InChI Key: ZWYBSCOUWDCWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound with potential applications in scientific research. This compound is also known as SCH 58261 and has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurological disorders. In

Scientific Research Applications

Psychotropic Potential and Receptor Affinity

One area of research has focused on the psychotropic potential of purine derivatives, including those similar to the specified compound. Studies have designed new series of purine-2,6-dione derivatives as potential ligands for serotonin receptors, showing promise in displaying antidepressant and anxiolytic-like activity. These compounds are explored for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, potentially offering insights into novel treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Structural and Electrochemical Properties

Another significant area of research involves the synthesis and analysis of sterically hindered benzoquinones and their derivatives. These studies provide valuable information on the structural and electrochemical properties of new compounds, which can be crucial for developing materials with specific electronic and optical properties (Arsenyev et al., 2020).

Antiviral Activity

Research has also been conducted on purine analogues for their antiviral activity, particularly against specific viruses. This includes the synthesis of sugar-modified nucleoside derivatives and their evaluation for antiviral efficacy, contributing to the development of new antiviral agents (Kini et al., 1991).

Immunotherapeutic Agents

Further studies explore the immunomodulatory effects of purine nucleosides and their analogues, aiming to identify compounds with potential immunotherapeutic applications. This includes the synthesis of novel analogues and their evaluation for enhancing various immune functions, which could lead to innovative treatments for immune-related diseases (Nagahara et al., 1990).

properties

IUPAC Name

7-tert-butyl-2-[(3-chlorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-19(2,3)13-10-23-14-15(21-17(23)27-13)22(4)18(26)24(16(14)25)9-11-6-5-7-12(20)8-11/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYBSCOUWDCWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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